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molecular formula C4H7NO4 B058193 Iminodiacetic acid CAS No. 142-73-4

Iminodiacetic acid

Cat. No. B058193
M. Wt: 133.10 g/mol
InChI Key: NBZBKCUXIYYUSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225592

Procedure details

183 g. of 97% sodium hydroxide; 300 g. of demineralized water; 163.2 g. of 98% diethanolamine; 64 g. of Copper-Raney with a humidity level of 30%, which really means using 44.8 g. of net-weight catalyst in the test, and finally 40 further g. of demineralized water, to break down all the previous reagents, are all stirred into a stainless steel autoclave reactor (AISI 316) with a 1 liter capacity, and in the above-mentioned order. Then, and while still stirring, the heating process is started until 170° C. is reached and the pressure inside the reactor is 18 Kg/cm2. At this stage, the reactor is brought into contact with a shot of oxygen previously set at 18 Kg/cm2 so as to have the same pressure and making sure that the pressure is kept constant during the course of the process, the oxygen consumed being continually replaced. The suspension is continuously stirred for 3.5 hours. When this time has elapsed, the reaction is concluded, and it is cooled to 90° C. and filtered with suction with Buchner and Kitasato, regaining the humidity weight of 71.0 g. of the copper catalyst, this being kept for successive reuse after regeneration. The reaction solution, once analyzed by chromotography, provides a 95% yield of free iminodiacetic acid in the form of disodium salt, and this can be easily isolated and purified either by crystalization at 85° C. at pH 22, or electrochemically using one of the electrodialysis processes mentioned before. The purification yield is quantitative (100%) using the isolation procedure and purification by electrodialysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[NH:3]([CH2:7][CH2:8][OH:9])[CH2:4][CH2:5][OH:6].[O:10]=O.[Na][Na]>[Cu].O>[NH:3]([CH2:7][C:8]([OH:10])=[O:9])[CH2:4][C:5]([OH:1])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na][Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
all stirred into a stainless steel autoclave reactor (AISI 316) with a 1 liter capacity
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, and while still stirring
CUSTOM
Type
CUSTOM
Details
is started until 170° C.
CUSTOM
Type
CUSTOM
Details
the oxygen consumed
STIRRING
Type
STIRRING
Details
The suspension is continuously stirred for 3.5 hours
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
filtered with suction with Buchner and Kitasato

Outcomes

Product
Name
Type
product
Smiles
N(CC(=O)O)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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